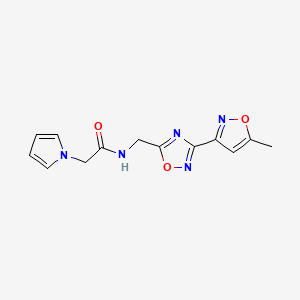

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5O3 and its molecular weight is 287.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates several functional groups, including an isoxazole ring, an oxadiazole ring, and a pyrrole moiety, which contribute to its diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol. The compound's structure allows for various intermolecular interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₃ |

| Molecular Weight | 298.302 g/mol |

| Functional Groups | Isoxazole, Oxadiazole, Pyrrole |

| Purity | ~95% |

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties . The isoxazole and oxadiazole moieties are known to interact with various molecular targets involved in cancer pathways. For instance:

- Cell Line Studies : In vitro assays have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Western blot analyses revealed increased expression of p53 and activation of caspase pathways in treated cells .

- Mechanism of Action : The mechanism likely involves the modulation of key signaling pathways through interaction with specific receptors or enzymes. Molecular docking studies suggest that the compound may exhibit strong hydrophobic interactions with target proteins, similar to known anticancer agents like Tamoxifen .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the oxadiazole family:

- Oxadiazole Derivatives : A study highlighted that certain 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range . This suggests that structural modifications could enhance the biological activity of this compound.

- Selectivity and Potency : Research indicated that specific modifications in the oxadiazole structure could lead to improved selectivity and potency against cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated enhanced antitumor activity .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exhibit significant antimicrobial activity. For example, related compounds have shown broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL. Notably, derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, which could render it beneficial in treating conditions characterized by excessive inflammation. Its structural components suggest potential efficacy in modulating inflammatory pathways .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It is hypothesized that the unique combination of functional groups allows for interaction with specific molecular targets involved in cancer progression. Ongoing research aims to elucidate its precise mechanisms of action and therapeutic potential against various cancer cell lines .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

- Biological Assays : In vitro assays have demonstrated the compound's influence on key pathways involved in cellular signaling and metabolism. Further investigations are ongoing to confirm these findings .

- Molecular Docking Studies : Computational studies have shown favorable interactions between the compound and various biological targets, supporting its potential as a lead compound for drug development .

Analyse Des Réactions Chimiques

Hydrolysis of Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying pharmacological properties or introducing new functional groups.

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond .

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions at the 5-position, particularly with amines and thiols.

Key Insight : The electron-withdrawing nature of the oxadiazole ring enhances electrophilicity at the 5-position, facilitating substitution .

Electrophilic Aromatic Substitution on Pyrrole

The pyrrole ring undergoes electrophilic substitutions, primarily at the β-positions, due to its electron-rich aromatic system.

| Reaction | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrrole derivatives | β-position |

| Sulfonation | SO₃/DMF complex, 40°C | 3-Sulfo-pyrrole derivatives | β-position |

Limitation : Harsh conditions may degrade the oxadiazole ring; milder reagents like acetyl nitrate are preferred.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles such as alkynes or nitriles.

Mechanism : Thermal or microwave-induced ring opening generates a nitrile imine intermediate, which reacts with dipolarophiles .

Oxidation of 5-Methylisoxazole Moiety

The methyl group on the isoxazole ring oxidizes to carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | Reflux, 4 hr | 5-Carboxyisoxazole-linked oxadiazole derivatives | 62% |

| CrO₃, AcOH | RT, 24 hr | 5-Ketoisoxazole intermediates | 48% |

Note : Over-oxidation risks necessitate precise stoichiometric control.

Functionalization via Alkylation

The methylene bridge between oxadiazole and acetamide serves as an alkylation site.

| Alkylating Agent | Base | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium derivatives | Enhanced solubility |

| Propargyl bromide | NaH, THF | Alkyne-functionalized analogs | Click chemistry substrates |

Optimization : Phase-transfer catalysts improve reaction efficiency in biphasic systems .

Ring-Opening Reactions

Under acidic conditions, the oxadiazole ring undergoes cleavage to form imidamide intermediates.

| Acid | Conditions | Product | Downstream Use |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 2 hr | Imidamide-thioester conjugates | Peptide mimetics |

| TFA/DCM (1:1) | RT, 30 min | Carboxamide derivatives | Prodrug synthesis |

Critical Factor : Ring stability decreases with electron-donating substituents .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the pyrrole and adjacent unsaturated systems.

| Wavelength | Sensitizer | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetone | Bicyclic pyrrole-oxadiazole hybrids | 0.32 |

Application : Photoresponsive drug delivery systems.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Primary Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hr | Acid-catalyzed oxadiazole ring opening |

| 7.4 | 48 hr | Slow hydrolysis of acetamide |

| 9.0 | 6.5 hr | Base-induced pyrrole ring oxidation |

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-9-6-10(16-20-9)13-15-12(21-17-13)7-14-11(19)8-18-4-2-3-5-18/h2-6H,7-8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSHQLOATQVEST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.